

Technical Support Center: Optimizing DS18561882 Dosage for In Vivo Studies

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Compound of Interest

Compound Name: DS18561882

Cat. No.: B8095293

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage of **DS18561882** for in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of **DS18561882**?

A1: **DS18561882** is a potent and isozyme-selective inhibitor of methylenetetrahydrofolate dehydrogenase 2 (MTHFD2).[1][2] MTHFD2 is a mitochondrial enzyme crucial for one-carbon (1C) metabolism, a network of pathways that provides one-carbon units for the synthesis of nucleotides (purines and thymidine) and other essential biomolecules.[3][4][5] By inhibiting MTHFD2, **DS18561882** depletes the formate pool, which in turn prevents purine synthesis.[3] This lack of nucleotides required for DNA replication leads to growth arrest in cancer cells.[3]

Q2: What is a recommended starting dose for **DS18561882** in mouse xenograft models?

A2: Based on published preclinical studies, dose-dependent tumor growth inhibition has been observed at oral doses of 30, 100, and 300 mg/kg, administered twice daily (BID).[2] A common starting point for a new xenograft model could be in the range of 30-100 mg/kg BID, with subsequent dose adjustments based on efficacy and tolerability.

Q3: How should **DS18561882** be formulated for oral administration in mice?

A3: For preclinical oral administration, small molecule inhibitors like **DS18561882** are often formulated in a vehicle such as a mixture of 0.5% methylcellulose and 0.2% Tween 80 in sterile water. It is critical to ensure the compound is fully suspended before each administration. The specific formulation should be optimized to ensure stability and bioavailability.

Q4: What are the known signaling pathways affected by MTHFD2 inhibition with **DS18561882**?

A4: Inhibition of MTHFD2 has been shown to impact several key signaling pathways involved in cancer progression. These include the mTORC1/ATF4 pathway, which regulates MTHFD2 expression, and the STAT3 signaling pathway, which is implicated in cancer growth and metastasis.[3] MTHFD2 inhibition can also induce replication stress and activate the ATR-mediated DNA damage response pathway.[6]

Troubleshooting Guide

Issue	Possible Cause	Recommended Solution
No observable anti-tumor effect at the initial dose.	1. Suboptimal Dose: The initial dose may be too low for the specific tumor model. 2. Poor Bioavailability: Issues with the formulation or route of administration may limit drug exposure. 3. Resistant Tumor Model: The tumor model may have intrinsic resistance mechanisms to MTHFD2 inhibition.	1. Dose Escalation Study: Perform a dose escalation study (e.g., 30, 100, 300 mg/kg BID) to determine the maximally effective and tolerated dose. ^[2] 2. Pharmacokinetic (PK) Analysis: Measure plasma concentrations of DS18561882 to ensure adequate exposure. If exposure is low, consider reformulating the compound. 3. Pharmacodynamic (PD) Marker Analysis: Measure downstream markers of MTHFD2 inhibition in tumor tissue (e.g., nucleotide levels) to confirm target engagement.
Significant toxicity observed (e.g., >15% body weight loss, lethargy).	1. Dose is too high: The administered dose exceeds the maximum tolerated dose (MTD) for the specific animal strain or model. 2. Vehicle Toxicity: The formulation vehicle may be causing adverse effects. 3. Off-target effects: Although selective, high concentrations may lead to off-target toxicities.	1. Dose Reduction: Reduce the dose to the next lower level in your study design. 2. Vehicle Control Group: Ensure a vehicle-only control group is included to rule out vehicle-related toxicity. 3. Intermittent Dosing: Consider an intermittent dosing schedule (e.g., 5 days on, 2 days off) to allow for recovery.
High variability in tumor growth inhibition between animals in the same treatment group.	1. Inconsistent Dosing: Inaccurate oral gavage technique or improper formulation suspension can lead to variable dosing. 2. Heterogeneity of Tumor Model:	1. Standardize Administration: Ensure all personnel are properly trained in oral gavage and that the formulation is consistently mixed. 2. Increase Group Size: A larger number of

The tumor model itself may have inherent biological variability. 3. Variable Drug Metabolism: Individual animal differences in metabolism can affect drug exposure.

animals per group can help to mitigate the effects of biological variability. 3. PK Sub-study: Conduct a small PK study to assess the variability in drug exposure within a treatment group.

Quantitative Data Summary

Table 1: In Vivo Efficacy of **DS18561882** in a Mouse Xenograft Model

Dose (mg/kg, BID)	Tumor Growth Inhibition (%)	Effect on Body Weight	Reference
30	Significant reduction	No alteration	[3]
100	Dose-dependent inhibition	Not specified	[2]
300	Significant reduction	No alteration	[2][3]

Table 2: In Vitro Potency of **DS18561882**

Parameter	Value	Cell Line	Reference
GI ₅₀	140 nM	MDA-MB-231 (Human Breast Cancer)	[1][7]
IC ₅₀ (hMTHFD2)	Not specified	Biochemical Assay	[6]

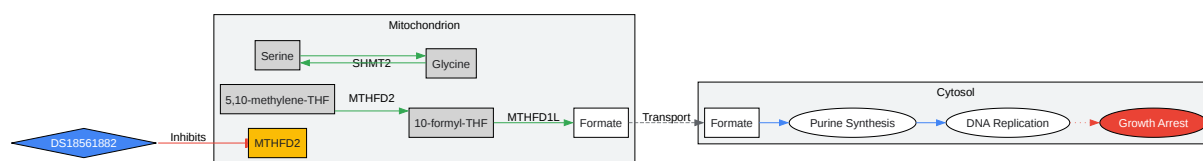
Experimental Protocols

Protocol 1: General Procedure for an In Vivo Efficacy Study in a Xenograft Mouse Model

- Animal Model: Utilize immunodeficient mice (e.g., BALB/c nude or NSG mice).

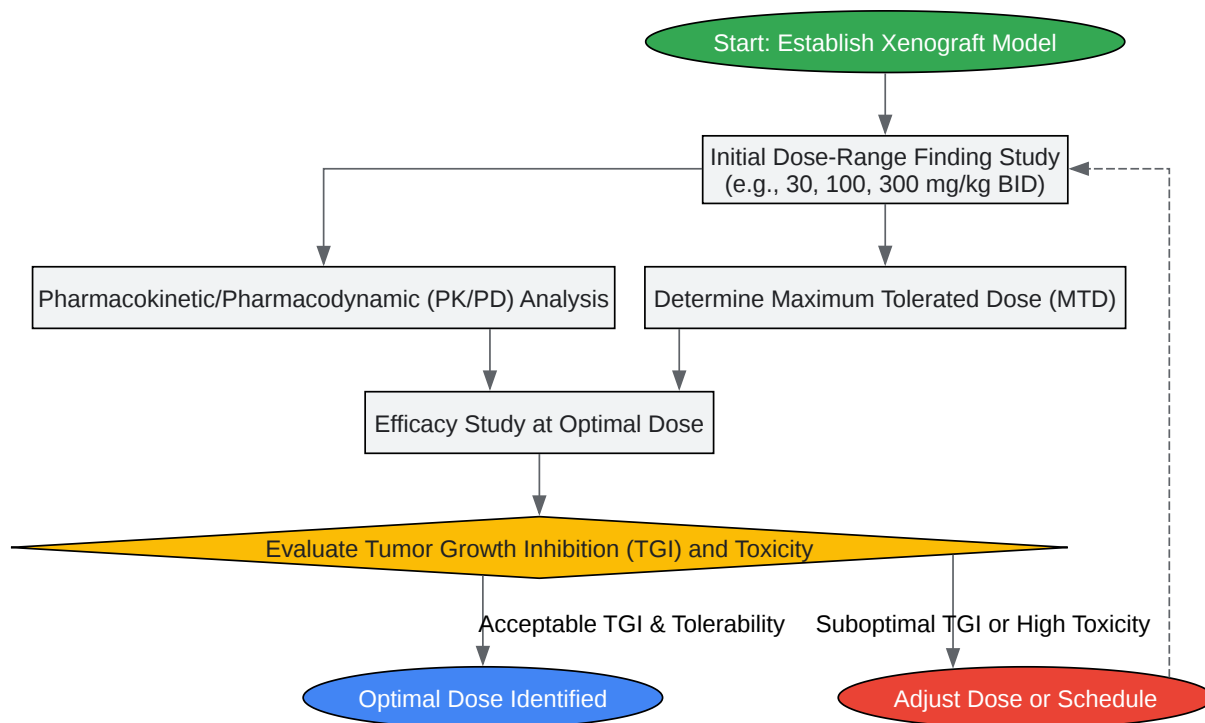
- Tumor Cell Implantation: Subcutaneously implant cancer cells (e.g., H1299 NSCLC or triple-negative breast cancer cells) into the flank of each mouse.[3]
- Tumor Growth Monitoring: Monitor tumor volume regularly using calipers (Volume = $0.5 \times \text{Length} \times \text{Width}^2$).
- Randomization: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize mice into treatment and control groups.
- Drug Preparation and Administration:
 - Prepare **DS18561882** in a suitable vehicle (e.g., 0.5% methylcellulose, 0.2% Tween 80).
 - Administer the designated dose orally via gavage twice daily (BID).
 - The control group should receive the vehicle only.
- Monitoring:
 - Measure tumor volume and body weight 2-3 times per week.
 - Observe animals daily for any signs of toxicity.
- Endpoint: Euthanize mice when tumors reach the maximum allowed size as per institutional guidelines or at the end of the study period.
- Data Analysis: Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Visualizations



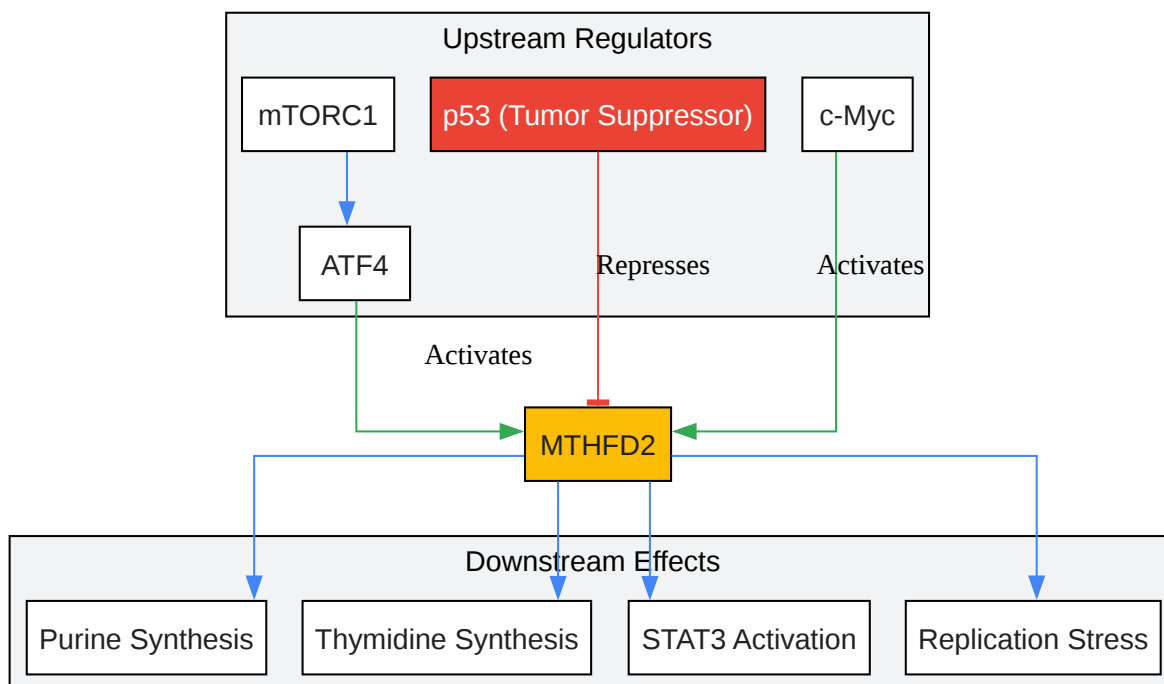
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Caption: Mechanism of action of **DS18561882**.



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Caption: Workflow for in vivo dosage optimization.



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Caption: Simplified MTHFD2 signaling pathways.

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